Derivative Metal Chelates Show Superior Anticancer Activity Against HeLa Cells Compared to 5-FU
The azo-azomethine derivative of CAS 112628-73-6, specifically the ligand HL1 (2-{(E)-[(2-chlorophenyl)imino]methyl}-6‑methoxy-4-[(E)-phenyldiazenyl]phenol) and its Ni(II) and Cu(II) chelates, were evaluated for anticancer activity. The synthesized compounds exhibited higher cytotoxic properties than the clinical standard 5-fluorouracil (5-FU) against HeLa cervical cancer cell lines [1]. This demonstrates that metal complexes derived from this scaffold can achieve cytotoxic potencies exceeding those of established chemotherapeutic agents.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | HL1 ligand and its Ni(II)/Cu(II) chelates derived from CAS 112628-73-6; cytotoxicity higher than 5-FU on HeLa cell lines |
| Comparator Or Baseline | 5-Fluorouracil (5-FU), a standard clinical chemotherapeutic |
| Quantified Difference | Qualitatively higher cytotoxicity than 5-FU (exact IC50 values not publicly accessible, but stated as relatively higher in the abstract) |
| Conditions | HeLa human cervical cancer cell line; assay details in full text |
Why This Matters
This data positions metal complexes of this scaffold as promising anticancer candidates with potency potentially surpassing a widely used clinical drug, justifying procurement for medicinal inorganic chemistry research.
- [1] Al-Zahrani, S. A., et al. Crystal structures, electronic spectra and anticancer properties of new azo-azomethines and their nickel(II) and copper(II) chelates. Journal of Molecular Structure, 2024, 1304, 137691. View Source
